molecular formula C10H17NO6 B1675462 Linamarin CAS No. 554-35-8

Linamarin

Cat. No.: B1675462
CAS No.: 554-35-8
M. Wt: 247.24 g/mol
InChI Key: QLTCHMYAEJEXBT-ZEBDFXRSSA-N
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Mechanism of Action

Target of Action

Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . The primary target of this compound is the enzyme linamarase, which is normally expressed in the cell walls of cassava plants . This enzyme plays a crucial role in the breakdown of this compound .

Mode of Action

This compound interacts with its target, linamarase, through an enzymatic process. Upon exposure to linamarase and gut flora in the human intestine, this compound and its methylated relative lotaustralin can decompose to the toxic chemical hydrogen cyanide . This process requires extensive preparation and detoxification when plants containing significant quantities of this compound are used for food .

Biochemical Pathways

The biosynthesis of this compound involves two cytochrome P450s and a glucosyltransferase . The first step is the conversion of the amino acid to an oxime, catalyzed by a membrane-bound multifunctional cytochrome P450 that belongs to the CYP79 family . The next step is the conversion of the aldoxime into a hydroxynitrile by dehydration and C-hydroxylation, catalyzed by a different membrane-bound multifunctional cytochrome P450 that belongs to the CYP71 family . The generation of cyanide from this compound is usually enzymatic and occurs when this compound is exposed to linamarase .

Pharmacokinetics

The toxicity is believed to be induced by ingestion of acetone cyanohydrin, the breakdown product of this compound .

Result of Action

The breakdown of this compound by linamarase results in the production of hydrogen cyanide, a toxic compound . This can lead to dietary toxicity, particularly with the upper motor neuron disease known as konzo . Moreover, this compound has been reported to have anticancer activities . It can inhibit cytotoxic activity and proliferation on Raji cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The conversion of this compound into acetone cyanohydrin occurs by the action of the enzyme linamarase in a temperature range between 40 and 45 °C and a pH range between 5.5 and 6.0 . Furthermore, the physical properties of this compound, such as solvents’ solubility, membrane permeability, and lipophilicity, are influenced by different solvents .

Properties

IUPAC Name

2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTCHMYAEJEXBT-ZEBDFXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052857
Record name Linamarin
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Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index], Solid
Record name Linamarin
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Record name Linamarin
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Solubility

FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER
Record name LINAMARIN
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Color/Form

NEEDLES

CAS No.

554-35-8
Record name Linamarin
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Record name Linamarin
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Record name Linamarin
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Record name 2-(beta-D-Glucopyranosyloxy)-2-methyl-propanenitrile
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Record name LINAMARIN
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Record name LINAMARIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linamarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142-143 °C, 143 - 144 °C
Record name LINAMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linamarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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